Mubenoside A
Description
Mubenoside A is a glycoside compound identified in the callus extract of 牛藤果 (a plant species, possibly Stauntonia hexaphylla), as well as in ethanol extracts of Musa paradisiac (plantain) . Structurally, it is characterized by a glycosidic linkage involving β-D-glucopyranosyl and β-D-fucopyranoside moieties attached to a steroidal or triterpenoid aglycone backbone (exact structure pending further elucidation in the provided evidence). Pharmacologically, this compound exhibits antiparasitic activity against Ascaris (roundworm) and Trichuris (whipworm) infections, and it is traditionally used for treating abscesses, hernias, and parasitic infestations .
Properties
CAS No. |
135630-75-0 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
885 g/mol |
IUPAC Name |
2-hydroxy-10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C45H72O17/c1-40(2)26-9-12-44(6)27(8-7-21-22-17-41(3,56)13-15-45(22,39(54)55)16-14-43(21,44)5)42(26,4)11-10-28(40)60-38-35(62-37-33(53)30(50)24(48)20-58-37)34(31(51)25(18-46)59-38)61-36-32(52)29(49)23(47)19-57-36/h7,22-38,46-53,56H,8-20H2,1-6H3,(H,54,55) |
InChI Key |
OYDWTLURLATONI-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)OC5C(C(C(CO5)O)O)O)OC6C(C(C(CO6)O)O)O)C)CC=C7C3(CCC8(C7CC(CC8)(C)O)C(=O)O)C)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)OC5C(C(C(CO5)O)O)O)OC6C(C(C(CO6)O)O)O)C)CC=C7C3(CCC8(C7CC(CC8)(C)O)C(=O)O)C)C)C |
Synonyms |
3,20-dihydroxy-30-norolean-12-en-28-oic acid 3-O-(beta-xylopyranosyl(1-2)-alpha-arabinopyranosyl(1-3))-beta-glucopyranside mubenoside A |
Origin of Product |
United States |
Chemical Reactions Analysis
General Principles of Bioorthogonal Reactions
Bioorthogonal reactions in living systems must avoid interference with endogenous biomolecules . Key triggers include:
-
pH gradients : Acidic environments (e.g., lysosomes) can hydrolyze acetals, hydrazones, or oximes .
-
Redox conditions : Cellular reducing agents like glutathione (GSH) or oxidizing species like ROS may activate prodrugs .
Potential Prodrug Chemistry for Mubenoside A
If this compound is a prodrug, its activation could involve cleavage of covalent bonds under physiological conditions:
| Protective Group | Released Molecule | Chemical Trigger |
|---|---|---|
| Oxime | Aldehyde/Ketone | Acidic pH |
| Acylhydrazone | Hydrazide | Acidic pH |
| Nitrone | N-substituted hydroxylamine | Acidic pH |
Computational Mechanistic Analysis
Theoretical studies of reaction mechanisms (e.g., H-transfer reactions) involve curvature diagrams to track reaction phases . For this compound, such analysis might reveal:
-
Reaction phases : Initial deformation of molecular frameworks, followed by bond cleavage and product formation .
-
Energy barriers : Computational methods like B3LYP/6-311G(d,p) could estimate activation energies for cleavage .
Limitations of Current Data
-
No direct references : The search results do not mention this compound specifically.
-
Speculative nature : The above analysis applies generic principles to hypothetical scenarios.
For a definitive analysis of this compound, primary research articles or patents detailing its synthesis and reactivity would be required. The lack of specific data in the provided sources limits the depth of this response.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Mubenoside A belongs to a class of glycosides and saponins, which are widely distributed in plants. Below is a detailed comparison with co-occurring and structurally analogous compounds identified in Musa paradisiac extracts and related literature:
Structural Comparison
Table 1: Structural and Functional Features of this compound and Analogous Compounds
Key Observations:
Backbone Diversity: this compound and 25(R)-Ruscogenin glycoside share identical glycosidic linkages but differ in aglycone structure (steroidal vs. undefined). This divergence may influence membrane interaction and receptor specificity . Oleanolic acid glycosides feature a triterpenoid backbone, which is associated with enhanced hepatoprotective effects compared to steroidal saponins .
Sugar Chain Complexity: this compound has a simpler disaccharide chain (glucose-fucose), while Oleanolic acid derivatives exhibit branched chains with xylose and arabinose. Increased glycosylation may improve water solubility but reduce bioavailability due to molecular size .
Functional Implications: Co-occurrence in Musa paradisiac suggests synergistic roles in plant defense or metabolic regulation. For example, Ginsenoside Rh4 and Raddeanoside may complement this compound’s antiparasitic activity through immunomodulatory or antioxidant mechanisms .
Pharmacological Contrasts
- Antiparasitic Activity: this compound is explicitly noted for efficacy against nematodes, whereas similar compounds like Ginsenoside Rh4 and Raddeanoside are more associated with anticancer and anti-inflammatory actions .
Q & A
Q. How can researchers mitigate bias in this compound’s anti-cancer efficacy studies?
Q. What are common pitfalls in interpreting this compound’s bioavailability data?
- Methodological Answer : Avoid extrapolating rodent data to humans without allometric scaling. Account for first-pass metabolism using liver microsome assays. Use physiologically based pharmacokinetic (PBPK) modeling to predict human exposures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
